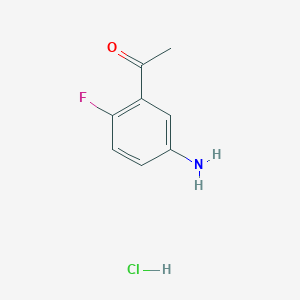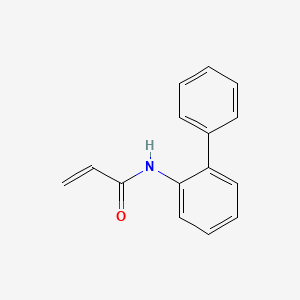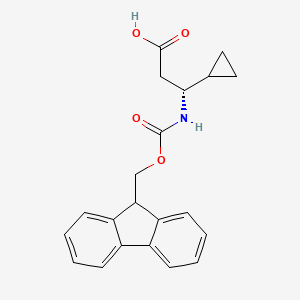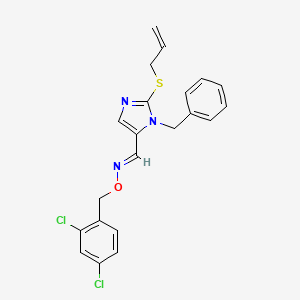![molecular formula C21H17N3OS2 B2483851 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 895007-61-1](/img/structure/B2483851.png)
(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide" is a multifunctional molecule, which, due to its structural complexity, could have applications in various fields of chemistry, including materials science and pharmacology. The incorporation of benzothiazole, thiophene, and pyridine moieties suggests potential for interesting chemical properties and biological activities.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of acrylamides with various aromatic or heteroaromatic amines in the presence of catalysts. For example, a related compound was synthesized by the reaction of acrylamide derivatives with aromatic amines under basic conditions, yielding products with high specificity and yield (Kariuki et al., 2022). Similar synthetic routes could be adapted for the synthesis of "(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide," utilizing its respective starting materials.
Molecular Structure Analysis
The molecular structure of compounds within this class has been determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction, providing detailed insight into the molecular geometry, bond lengths, and angles, which are critical for understanding the reactivity and interaction of the molecule with biological targets (Kariuki et al., 2022).
Chemical Reactions and Properties
Compounds containing benzothiazole, thiophene, and acrylamide units exhibit a wide range of chemical reactivities due to the presence of multiple functional groups. They can undergo cycloaddition reactions, nucleophilic substitutions, and serve as ligands in coordination chemistry, demonstrating their versatility in synthetic chemistry (Bondock, Tarhoni, & Fadda, 2011).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of such compounds are crucial for their application in material science and medicinal chemistry. These properties are often influenced by the molecular structure, specifically the arrangement of the functional groups and the overall molecular symmetry.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, of compounds like "(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide" are shaped by their heteroaromatic systems. These compounds often exhibit fluorescence, which can be utilized in dye-sensitized solar cells and fluorescent probes in biological research (Gomathi Vellaiswamy & Ramaswamy, 2017).
科学的研究の応用
Synthesis and Cytotoxic Activity
- Researchers have synthesized 2-anilinonicotinyl-linked acrylamide conjugates, including derivatives of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide, and evaluated their cytotoxic activity against various human cancer cell lines. These compounds exhibit promising cytotoxicity, especially against the A549 human lung adenocarcinoma epithelial cell line, and induce apoptotic cell death by affecting cell-cycle in the G2/M phase (Kamal et al., 2014).
Biochemical Impacts and Insecticidal Agents
- A study focused on synthesizing new bioactive sulfonamide thiazole derivatives, which are anticipated to be potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. The compounds showed potent toxic effects and high toxicity indices (Soliman et al., 2020).
Removal of Industrial Waste Contaminants
- The compound has been used in synthesizing novel magnetic nanoadsorbents for removing heavy metals like Zn2+ and Cd2+ from industrial wastes. These nanoadsorbents demonstrate high adsorption capacity and reusability, making them suitable for practical removal of heavy metal ions (Zargoosh et al., 2015).
Antimicrobial Acyclic and Heterocyclic Dyes
- The derivatives of this compound have been used to synthesize novel antimicrobial dyes and their precursors. These dyes show significant antibacterial and antifungal activities against various organisms and have been used in dyeing and textile finishing processes (Shams et al., 2011).
Water Treatment
- Derivatives of (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide have been synthesized and used for the efficient removal of Co(II) cations from water, showcasing its potential in water treatment applications (Mirzaeinejad et al., 2018).
Synthesis of Various Heterocyclic Compounds
- The compound has been utilized in the synthesis of various heterocyclic compounds, including isoxazole, pyrazole, and pyrimidine derivatives. These compounds have potential applications in diverse fields like chemistry and pharmacology (Bondock et al., 2011).
Fluorescence and Biological Activities
- Novel pyrido[2,1-b]benzothiazole and N-substituted 2-pyridylbenzothiazole derivatives have been synthesized, exhibiting remarkable fluorescence properties and antimicrobial as well as antiviral activities. This indicates potential applications in bioimaging and pharmaceuticals (Azzam et al., 2020).
Metal Sorption and Biological Activity
- Polymers derived from this compound have been prepared for efficient metal sorption and evaluated for their antimicrobial activity. These polymers demonstrate selectivity in metal ion absorption, indicating their usefulness in environmental and biological applications (Al-Fulaij et al., 2015).
Antitumor Activity
- Thiazole incorporated pyridine derivatives containing the phenoxyacetamide moiety have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. Certain compounds demonstrated higher activity than standard drugs, indicating their potential as anticancer agents (Bayazeed et al., 2020).
特性
IUPAC Name |
(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-15-6-8-18-19(12-15)27-21(23-18)24(14-16-4-2-10-22-13-16)20(25)9-7-17-5-3-11-26-17/h2-13H,14H2,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKJONYHUPCECV-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)




![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)
![methyl (Z)-3-(2-aminoanilino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2483782.png)
![[(4-Bromophenyl)methyl]thiourea](/img/structure/B2483783.png)
![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)